Cas no 53126-64-0 (satratoxin H)

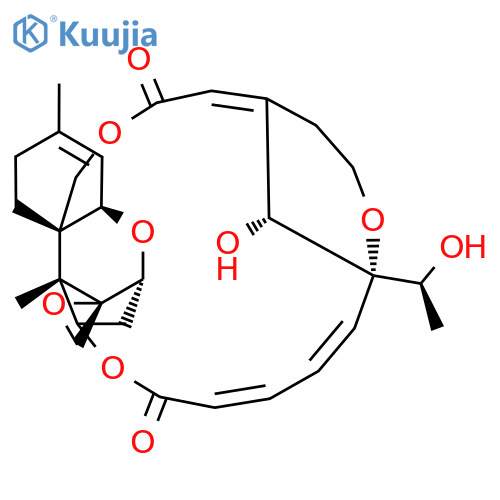

satratoxin H structure

商品名:satratoxin H

satratoxin H 化学的及び物理的性質

名前と識別子

-

- satratoxin H

- (1'E,2R,6'R,11'R,13'R,15'S,16'R,19'Z,21'E,23'R,27'R)-27'-Hydroxy-23'-[(1S)-1-hydroxyethyl]-9',15'-dimethyl-3'H,18'H-spiro[oxirane-2,14'-[4,12,17,24]tetraoxapentacyclo[21.3.1.113,16

- CID 122361724

- 6,7,16,16a,19a,22-Hexahydro-9-(1-hydroxyethyl)-25-hydroxy-16a,21-dimethylspiro[5,9:16,18-dimethano-3H,23H-[1,6,12]trioxacyclooctadecino[3,4-d][1]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione

- Antibiotic PD-113326

- Isosatratoxin H

- PD-113326

- Spiro[5,9:16,18-dimethano-1H,3H,23H-[1,6,12]trioxacyclooctadecino[3,4-d][1]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione, 6,7,16,16a,19a,22-hexahydro-25-hydroxy-9-[(1S)-1-hydroxyethyl]-16a,21-dimethyl-, (2'S,4E,9R,10E,12Z,16R,16aS,18R,19aR,23aR,25R)-

- 53126-64-0

-

- インチ: 1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13-/t18-,20?,21+,22+,25+,26+,27+,28-,29-/m0/s1

- InChIKey: MUACSCLQRGEGOE-ZZRCWJSFSA-N

- ほほえんだ: O1C[C@]21[C@H]1CC3[C@]2(C)[C@@]2(COC(C=C4CCO[C@]([C@H](C)O)(C=CC=CC(=O)O3)[C@@H]4O)=O)CCC(C)=C[C@H]2O1 |c:23,25|

計算された属性

- せいみつぶんしりょう: 528.23593272g/mol

- どういたいしつりょう: 528.23593272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 38

- 回転可能化学結合数: 1

- 複雑さ: 1150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 2

- トポロジー分子極性表面積: 124

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- ふってん: 803.3±65.0 °C(Predicted)

- ようかいど: Dichloromethane: soluble,DMSO: soluble,Ethanol: soluble

- 酸性度係数(pKa): 12.86±0.70(Predicted)

satratoxin H セキュリティ情報

- 危険物輸送番号:3172

- 危険レベル:6.1(a)

- ちょぞうじょうけん:Store at -20°C, protect from light

- 包装グループ:I

satratoxin H 税関データ

- 税関コード:2933790090

satratoxin H 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00E3DX-5mg |

satratoxin H |

53126-64-0 | ≥98% | 5mg |

$1209.00 | 2024-04-30 | |

| A2B Chem LLC | AG56773-5mg |

satratoxin H |

53126-64-0 | ≥98% | 5mg |

$922.00 | 2024-04-19 | |

| MedChemExpress | HY-123647-500μg |

Satratoxin H |

53126-64-0 | 500μg |

¥2549 | 2024-07-20 | ||

| Apollo Scientific | BIS1403-25mg |

Satratoxin H |

53126-64-0 | =98% | 25mg |

£4697.00 | 2025-02-19 | |

| Apollo Scientific | BIS1403-10mg |

Satratoxin H |

53126-64-0 | =98% | 10mg |

£2146.00 | 2025-02-19 | |

| Apollo Scientific | BIS1403-100g |

Satratoxin H |

53126-64-0 | =98% | 100g |

£49.00 | 2025-02-19 | |

| Apollo Scientific | BIS1403-1mg |

Satratoxin H |

53126-64-0 | =98% | 1mg |

£319.00 | 2025-02-19 | |

| 1PlusChem | 1P00E3DX-1mg |

satratoxin H |

53126-64-0 | ≥98% | 1mg |

$279.00 | 2024-04-30 | |

| Apollo Scientific | BIS1403-5mg |

Satratoxin H |

53126-64-0 | =98% | 5mg |

£1194.00 | 2025-02-19 | |

| A2B Chem LLC | AG56773-1mg |

satratoxin H |

53126-64-0 | ≥98% | 1mg |

$197.00 | 2024-04-19 |

satratoxin H 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

53126-64-0 (satratoxin H) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量